3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.: 335419-03-9
VCID: VC5021535
InChI: InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3
SMILES: CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Molecular Formula: C16H16O4
Molecular Weight: 272.3

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

CAS No.: 335419-03-9

Cat. No.: VC5021535

Molecular Formula: C16H16O4

Molecular Weight: 272.3

* For research use only. Not for human or veterinary use.

3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one - 335419-03-9

Specification

CAS No. 335419-03-9
Molecular Formula C16H16O4
Molecular Weight 272.3
IUPAC Name 3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Standard InChI InChI=1S/C16H16O4/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h6-8H,2-5,9H2,1H3
Standard InChI Key RNGMQVTVRDIZGJ-UHFFFAOYSA-N
SMILES CC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Introduction

Structural and Molecular Characteristics

Core Structure and Functional Groups

The compound features a benzochromenone core—a fused bicyclic system comprising a benzene ring and a chromenone moiety. The chromenone group is partially hydrogenated, resulting in a 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold. A 2-oxopropoxy substituent is attached at the 3-position, introducing a ketone-functionalized side chain .

Molecular Descriptors

Key molecular characteristics include:

PropertyValueSource
CAS Registry Number335419-03-9
IUPAC Name3-(2-oxopropoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Molecular FormulaC16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}
Molecular Weight272.3 g/mol
SMILES NotationCC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Predicted Boiling Point472.5 ± 45.0 °C
Predicted Density1.26 ± 0.1 g/cm³

The InChIKey RNGMQVTVRDIZGJ-UHFFFAOYSA-N confirms its unique stereochemical identity.

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, fragmentary data suggest a multi-step approach:

  • Core Formation: Cyclocondensation of resorcinol derivatives with cyclohexanecarboxylates under acidic or Lewis acid catalysis (e.g., ZrCl4_4) .

  • Side-Chain Introduction: Etherification at the 3-position using 2-oxopropanol derivatives under Mitsunobu or nucleophilic substitution conditions.

Analytical Characterization

  • Spectroscopy: IR spectra likely show carbonyl stretches at ~1700 cm1^{-1} (chromenone lactone) and ~1650 cm1^{-1} (ketone).

  • Mass Spectrometry: ESI-MS would exhibit a molecular ion peak at m/z 272.3 [M+H]+^+.

Physicochemical Properties

Solubility and Stability

Solubility data remain unreported, but the compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, favoring organic solvents like DMSO or ethanol . Stability under ambient conditions is unspecified, though benzochromenones generally degrade under prolonged UV exposure.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound’s scaffold serves as a template for designing:

  • Neuroprotective Agents: Targeting metal-induced oxidative stress in neurodegenerative diseases .

  • Anticancer Drugs: Leveraging pro-apoptotic effects observed in benzochromenone derivatives .

Prodrug Development

The 2-oxopropoxy group offers a site for prodrug modifications, enabling targeted delivery via esterase-mediated hydrolysis.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBiological Activity
THU-OH 3-hydroxy substituentIron(III) chelation
LSM-24185 Diazocinone fusionAlkaloid-like neuroactivity
Sigma-Aldrich R565342 1-methyl-2-oxopropoxy groupUnreported

Substituent variations significantly alter bioavailability and target engagement. For instance, methylation (as in R565342) may enhance metabolic stability .

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